![molecular formula C28H25N5O5S B2491643 N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042723-47-6](/img/structure/B2491643.png)
N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolines and imidazoquinazolines are heterocyclic compounds known for their diverse biological activities, including hypolipidemic, analgesic, anticancer, and antimicrobial properties. The synthesis and study of these compounds have been a significant area of research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolines and imidazoquinazolines typically involves cyclization reactions and the use of various functional groups to achieve the desired molecular architecture. For example, the synthesis of novel quinazolines was achieved by cyclization of NO-1886 derivatives, leading to compounds with hypolipidemic activity (Kurogi et al., 1996). Another approach involves the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, showcasing the versatility in synthetic methodologies for these compounds (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolines and imidazoquinazolines is critical for their biological activity. Studies often utilize spectroscopy, crystallography, and computational methods for structural characterization. For example, the synthesis and molecular structure of 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one were explored, demonstrating the importance of structural analysis in understanding compound properties (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazolines and imidazoquinazolines undergo various chemical reactions, including electrophilic cyclization, which is crucial for synthesizing functionally diverse molecules. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization illustrates the chemical versatility of these compounds (N. Kut et al., 2020).
Scientific Research Applications
- Chemical Synthesis and Potential Biological Applications : A study by Markosyan et al. (2008) explores the synthesis of certain quinazoline derivatives, closely related to the compound . These derivatives show potential as monoamine oxidase (MAO) inhibitors, which suggests a possible application in neuropsychiatric disorders. Additionally, some of these compounds demonstrated moderate therapeutic effects in tumor suppression in mouse models, indicating potential in cancer research. Markosyan et al., 2008
- Investigation of Pharmacological Properties : Rahman et al. (2014) investigated a series of N-substituted quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potentials. Although the specific compound was not directly studied, this research provides insights into the broad range of pharmacological activities that similar quinazoline compounds can exhibit. Rahman et al., 2014
- Analgesic Potential of Related Compounds : Research by Osarodion (2023) on quinazoline derivatives, similar to the compound of interest, demonstrated significant analgesic activity. This suggests that the compound may have potential applications in pain management. Osarodion, 2023
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-38-21-11-9-18(10-12-21)16-29-25(34)14-13-24-27(35)32-26(30-24)22-7-2-3-8-23(22)31-28(32)39-17-19-5-4-6-20(15-19)33(36)37/h2-12,15,24H,13-14,16-17H2,1H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFJVBIZMMPENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
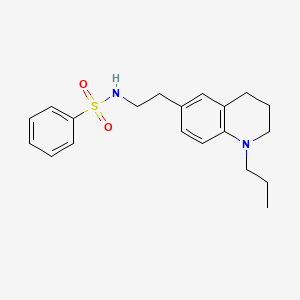
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)
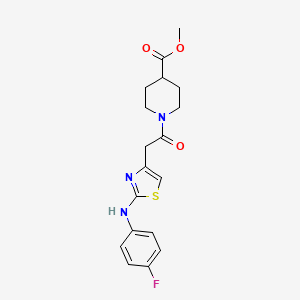
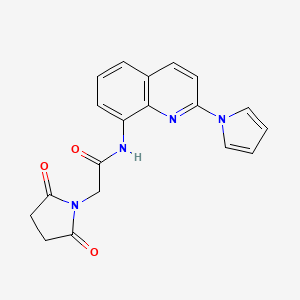
![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
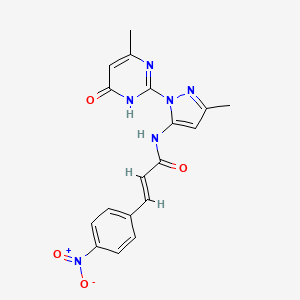

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)
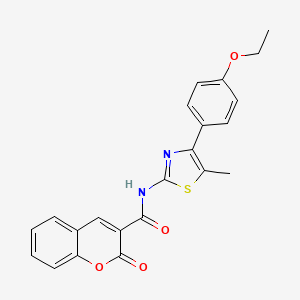
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)